

2-Ethoxy-6-fluorobenzonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethoxy-6-fluorobenzonitrile**

Cat. No.: **B050957**

[Get Quote](#)

A Technical Guide to **2-Ethoxy-6-fluorobenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Ethoxy-6-fluorobenzonitrile**, a key building block in modern synthetic and medicinal chemistry. This document details its chemical and physical properties, synthesis protocols, reactivity, and potential applications, with a focus on its role in drug discovery and materials science.

Core Compound Information

2-Ethoxy-6-fluorobenzonitrile is a fluorinated aromatic compound with significant utility as a synthetic intermediate.^[1] Its structure, featuring an ethoxy group, a fluorine atom, and a cyano group on a benzene ring, makes it a versatile substrate for various organic transformations.^[1]

Identifier	Value
CAS Number	119584-73-5 ^{[1][2]}
Molecular Formula	C ₉ H ₈ FNO ^{[1][2]}
Molecular Weight	165.17 g/mol ^[2]
MDL Number	MFCD05664780 ^[2]

Physical Properties	Value
Appearance	Solid[1]
Melting Point	47-49°C[1]
Boiling Point	~249°C[1]
Flash Point	~104°C[1]

Synthesis and Experimental Protocols

The synthesis of **2-Ethoxy-6-fluorobenzonitrile** is primarily achieved through two established pathways: Williamson ether synthesis and nucleophilic aromatic substitution (S_NAr).

Williamson Ether Synthesis

This is a common and direct method for the synthesis of **2-Ethoxy-6-fluorobenzonitrile**, involving the O-alkylation of 2-Fluoro-6-hydroxybenzonitrile.[1]

Experimental Protocol:

- Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2-Fluoro-6-hydroxybenzonitrile in a suitable solvent such as dimethylformamide (DMF).
- Base Addition: Add potassium carbonate (K_2CO_3) to the solution to act as a base.
- Alkylation: Introduce bromoethane into the reaction mixture.
- Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the product can be isolated through standard extraction and purification techniques to yield **2-Ethoxy-6-fluorobenzonitrile**.

Nucleophilic Aromatic Substitution (S_NAr)

An alternative strategy involves the direct introduction of the ethoxy group via an S_NAr reaction, using 2,6-difluorobenzonitrile as the starting material.[1]

Experimental Protocol:

- Reactant Preparation: In a reaction vessel, dissolve 2,6-difluorobenzonitrile in a dipolar, aprotic solvent or an aqueous-alkaline medium.
- Nucleophile Addition: Introduce an ethoxide ion source, such as by treating the solution with ethanol in an alkaline medium.
- Reaction: Heat the reaction mixture to facilitate the displacement of one of the fluorine atoms by the ethoxide ion.
- Monitoring: Track the reaction's progress using an appropriate analytical method like gas chromatography-mass spectrometry (GC-MS).
- Isolation: Once the reaction is complete, isolate and purify the **2-Ethoxy-6-fluorobenzonitrile** product.

Chemical Reactivity and Applications

2-Ethoxy-6-fluorobenzonitrile serves as a valuable building block for constructing more complex molecular architectures.^[1] Its functional groups allow for a variety of chemical transformations:

- Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by other nucleophiles.
- Metal-Catalyzed Cross-Coupling Reactions: The aromatic ring can participate in reactions to form new carbon-carbon or carbon-heteroatom bonds.^[1]
- Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing a gateway to other functional groups.

These properties make it a compound of interest in medicinal chemistry and materials science, particularly for the development of pharmaceuticals and radioligands.^[1] The presence of fluorine can enhance metabolic stability and membrane permeation in drug candidates.

Spectroscopic Characterization

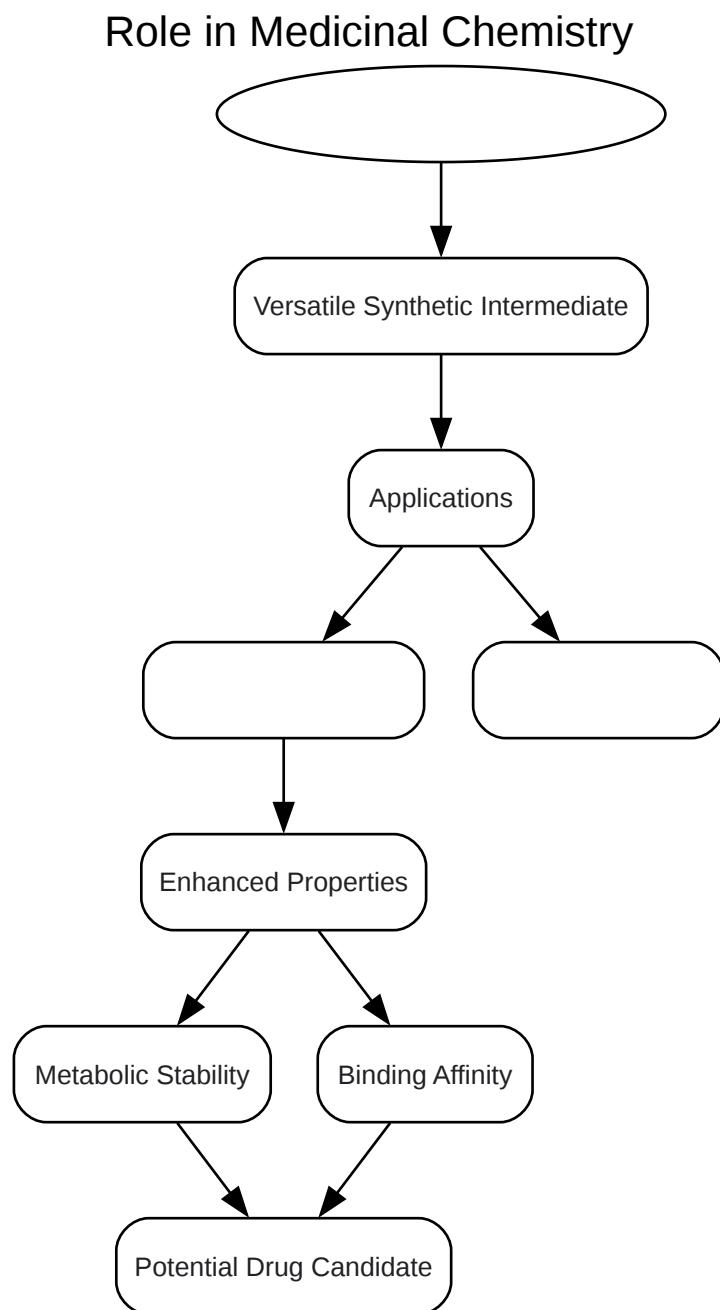
Advanced spectroscopic methods are employed to characterize **2-Ethoxy-6-fluorobenzonitrile**:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{19}F NMR are crucial for elucidating the molecular structure. ^{19}F NMR, in particular, provides direct information about the fluorine atom's chemical environment.[1]
- Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) is expected at an m/z of approximately 165.[1] Common fragmentation pathways would likely involve the loss of the ethoxy group or parts of it.[1]
- Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can be used to identify functional groups within the molecule.[1]

Safety and Handling

2-Ethoxy-6-fluorobenzonitrile is classified with the GHS signal word "Warning" and carries the following hazard statements:[1]

- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation


Appropriate personal protective equipment (PPE) should be used, and the compound should be handled in a well-ventilated area.[1]

Visualized Workflows

Synthetic Workflow Diagram

Caption: Synthetic pathways for **2-Ethoxy-6-fluorobenzonitrile**.

Logical Relationship in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Conceptual role in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethoxy-6-fluorobenzonitrile|CAS 119584-73-5|98% [benchchem.com]
- 2. matrixscientific.com [matrixscientific.com]
- To cite this document: BenchChem. [2-Ethoxy-6-fluorobenzonitrile CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050957#2-ethoxy-6-fluorobenzonitrile-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com